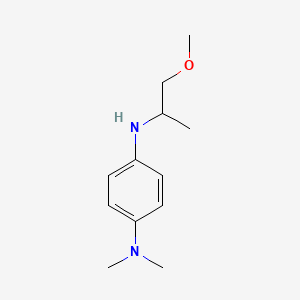![molecular formula C13H16N2O2 B13639269 Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)
Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine (I2) and sodium acetate (NaOAc). This transition-metal-free reaction proceeds via oxidative annulation, resulting in the formation of the imidazo[1,5-a]pyridine core . Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the ester group to an alcohol.
Scientific Research Applications
Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom within the ring system. They exhibit distinct chemical reactivity and biological activity.
Imidazo[1,5-b]pyridines: Another class of related compounds with variations in the ring fusion pattern, leading to different properties and applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 1-propan-2-ylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)12-14-11(9(2)3)10-7-5-6-8-15(10)12/h5-9H,4H2,1-3H3 |
InChI Key |
YZZUDYCMZCGGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)







![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)


![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)
